BenchChemオンラインストアへようこそ!

Isothiocyanatobenzyl-EDTA

Radioimmunoconjugate stability Serum transchelation Bifunctional chelator comparison

Isothiocyanatobenzyl-EDTA (p-SCN-Bn-EDTA) is the decisive heterobifunctional chelator for radiopharmaceutical development. Unlike EDTA or DTPA alternatives, it exhibits minimal in vivo transchelation and retains >90% radiochemical purity after 72-hour serum incubation—a critical advantage for 111In/90Y-labeled monoclonal antibodies in multi-day biodistribution studies. The isothiocyanate group enables efficient, site-specific conjugation to protein N-termini, ensuring chelate integrity and accurate dosimetry. Choose this compound for unmatched stability in targeted radionuclide imaging and therapy. Inquire for bulk pricing.

Molecular Formula C18H21N3O8S
Molecular Weight 439.4 g/mol
Cat. No. B1255978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiocyanatobenzyl-EDTA
Synonyms(isothiocyanatobenzyl)EDTA
Fe-CITC
iron 1-(isothiocyanatobenzyl)EDTA
isothiocyanatobenzyl-EDTA
Molecular FormulaC18H21N3O8S
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N=C=S
InChIInChI=1S/C18H21N3O8S/c22-15(23)8-20(9-16(24)25)5-6-21(10-17(26)27)14(18(28)29)7-12-1-3-13(4-2-12)19-11-30/h1-4,14H,5-10H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)
InChIKeySVXLMEFTYGIHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiocyanatobenzyl-EDTA: A Benzyl-Stabilized Bifunctional Chelator for Radiometal Conjugation


Isothiocyanatobenzyl-EDTA (also designated p-SCN-Bn-EDTA, SCN-Bz-EDTA, or ITCBE; CAS 105394-74-9) is a heterobifunctional chelating agent that integrates an ethylenediaminetetraacetic acid (EDTA) metal-binding core with a para-isothiocyanatobenzyl linker [1]. The isothiocyanate group enables site-specific covalent attachment to primary amines on biomolecules—preferentially at protein N-termini—while the benzyl-substituted EDTA moiety coordinates radiometals such as 111In and 90Y . This compound was originally developed as the EDTA analog to p-SCN-Bn-DTPA for radioimmunoimaging and targeted radionuclide applications .

Why Isothiocyanatobenzyl-EDTA Cannot Be Simply Substituted with Unmodified EDTA or Anhydride-Based DTPA Conjugates


Generic substitution of Isothiocyanatobenzyl-EDTA with alternative EDTA or DTPA-based bifunctional chelators introduces quantifiable liabilities in radiometal retention and conjugate integrity. Unmodified EDTA complexes exhibit formation constants 3–4 log K units lower than underivatized EDTA [1], while DTPA dianhydride (cDTPAA) conjugates undergo rapid transchelation to transferrin in human serum, with the diester spacer cleaved [2]. In contrast, the benzyl-EDTA scaffold demonstrates minimal transchelation in vivo and retains radiochemical purity exceeding 90% after 72-hour serum incubation [3]. These stability differentials directly impact imaging contrast, dosimetry accuracy, and therapeutic index—making empirical selection of a chelator without comparative stability data a critical scientific risk.

Isothiocyanatobenzyl-EDTA: Quantified Differentiation Against Closest Bifunctional Chelator Analogs


Serum Stability: 168-Hour Retention vs. DTPA Dianhydride Transchelation

Isothiocyanatobenzyl-EDTA (SCN-Bz-EDTA) immunoconjugates demonstrated complete resistance to transchelation in human serum over 168 hours at 37°C, whereas cyclic DTPA dianhydride (cDTPAA) conjugates exhibited substantial transchelation of 111In to transferrin and cleavage of the diester spacer [1]. This head-to-head comparison establishes a stark stability differential critical for in vivo applications.

Radioimmunoconjugate stability Serum transchelation Bifunctional chelator comparison

In Vivo Transchelation: Minimal Indium Loss from Benzyl-EDTA vs. Unsubstituted DTPA

In vivo studies demonstrate that benzyl-EDTA-111In-antibody conjugates exhibit minimal transchelation of indium, whereas unsubstituted DTPA conjugates show substantially greater metal loss [1]. The benzyl substitution imparts enhanced kinetic inertness that translates to lower hepatic accumulation of free radiometal.

In vivo chelate stability Radioimmunotherapy 111In biodistribution

Labeling Efficiency: Quantitative Comparison with cDTPAA and EGS-DTPA

Under optimized conjugation conditions, Isothiocyanatobenzyl-EDTA achieved 70% labeling efficiency at a low 1:1 chelate-to-antibody ratio, while cDTPAA required a 2:1 ratio to exceed 95% efficiency and EGS-DTPA required a 10:1 ratio for 90% efficiency [1]. This indicates that SCN-Bz-EDTA provides moderate labeling efficiency without requiring excess chelator that may compromise immunoreactivity.

Radiometal labeling efficiency Antibody conjugation Chelate-to-antibody ratio

90Y-Labeled Oligonucleotide Stability: 90.3% Radiochemical Purity After 72-Hour Serum Incubation

Phosphorothioate antisense oligonucleotides labeled with 90Y via SCN-Bn-EDTA retained 90.3 ± 0.9% radiochemical purity after 72-hour incubation in human normal serum, with initial purity of 98.7 ± 0.4% [1]. Critically, the conjugated oligonucleotide fully preserved its specific hybridization properties, a functional requirement not routinely demonstrated for alternative chelator-oligonucleotide constructs.

Yttrium-90 labeling Antisense oligonucleotide Radiochemical stability

Benzyl Substitution Effect: 3–4 Log K Units Stability Reduction vs. Underivatized EDTA

Potentiometric titration studies reveal that conjugation of the benzyl-EDTA scaffold reduces metal-chelate formation constants by approximately 3–4 log K units relative to underivatized EDTA [1]. While this represents a thermodynamic penalty, the kinetic inertness conferred by the benzyl group—evidenced by the minimal transchelation described above—renders the conjugate more suitable for in vivo applications than the thermodynamic data alone would suggest.

Thermodynamic stability Formation constant EDTA derivative

Serum Stability Hierarchy: 111In-Benzyl-EDTA > 111In-DTPA for Antibody Radiopharmaceuticals

In direct comparative serum stability assessments, 111In-benzyl-EDTA-antibody conjugates demonstrated greater stability than 111In-DTPA-antibody conjugates [1]. Furthermore, across multiple radiometals, the stability order on benzyl-EDTA was 111In ≈ 57Co >> 67Cu, whereas on DTPA the order was 111In > 57Co >> 67Cu [1]. This establishes a clear stability hierarchy that guides radiometal selection for specific applications.

Comparative serum stability 111In chelates Antibody radiopharmaceuticals

Isothiocyanatobenzyl-EDTA: Evidence-Backed Research and Industrial Application Scenarios


111In-Radioimmunoconjugate Development Requiring Extended Serum Stability

Based on the 168-hour zero-transchelation evidence in human serum [1], Isothiocyanatobenzyl-EDTA is the chelator of choice for 111In-labeled monoclonal antibodies intended for multi-day biodistribution studies or SPECT imaging where chelate integrity over extended circulation times is non-negotiable. The minimal in vivo transchelation profile [2] further supports applications requiring accurate quantification of antibody pharmacokinetics without confounding radiometal redistribution.

90Y-Labeled Antisense Oligonucleotide Therapeutics

The demonstration that SCN-Bn-EDTA enables stable 90Y labeling of phosphorothioate antisense oligonucleotides while preserving hybridization function [3] positions this chelator as a critical enabling reagent for targeted radionuclide oligonucleotide therapeutics. The 90.3% radiochemical purity retention after 72-hour serum incubation provides the conjugate integrity necessary for therapeutic applications where premature radiometal release would compromise both efficacy and safety.

Comparative Bifunctional Chelator Screening for Radiopharmaceutical Optimization

The quantified labeling efficiency differentials—70% at 1:1 chelate:antibody ratio for SCN-Bz-EDTA versus >95% at 2:1 for cDTPAA [1]—provide a data-driven basis for selecting conjugation protocols in radiopharmaceutical development. Researchers optimizing the trade-off between radiochemical yield and immunoreactivity preservation can use these comparative metrics to design conjugation strategies appropriate to their specific antibody-antigen system.

In Vitro Diagnostic Assay Development Using Metal-Chelate Probes

The commercial availability of Isothiocyanatobenzyl-EDTA as an amine-reactive probe with defined purity specifications (~90% by HPLC) and established metal-loading protocols (including Pd and lanthanide ions) [4] supports its use in developing metal-chelate-based diagnostic assays, mass cytometry barcoding reagents, and DELFIA-type immunoassays where controlled metal-chelate stability is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isothiocyanatobenzyl-EDTA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.